1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is 2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid . This nomenclature reflects its core pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with both a 2-fluorobenzyl group and a carboxylic acid moiety.
The stereochemical configuration of the pyrrolidine ring is critical, as the molecule contains a chiral center at the 2-position. The (S) -configuration is explicitly denoted in the compound’s common name, Boc-(S)-a-(2-fluorobenzyl)proline , indicating that the 2-fluorobenzyl and carboxylic acid groups occupy specific spatial orientations relative to the pyrrolidine nitrogen. This stereochemistry influences intermolecular interactions, particularly in biological systems where enantioselectivity is paramount.
Conformational Analysis of Pyrrolidine Ring System
The pyrrolidine ring adopts non-planar conformations to alleviate torsional strain, with puckering described by pseudorotation parameters: the phase angle (P) and maximum puckering amplitude (Φ~max~). For this compound, the Boc and 2-fluorobenzyl substituents impose steric and electronic constraints that modulate ring dynamics.
Nuclear magnetic resonance (NMR) studies of analogous pyrrolidine derivatives reveal that alkylation or acylation of the ring nitrogen (as seen in the Boc group) restricts pseudorotation to specific regions. For instance, phosphonoformyl-substituted pyrrolidines exhibit predominant conformations near P ≈ 0° (north) or 180° (south), whereas phosphonomethyl derivatives occupy eastern/western pseudorotation regions (P ≈ 90° or 270°). In this compound, the bulky Boc group likely stabilizes C^γ^-exo or C^δ^-endo puckered states, as observed in proline derivatives.
Density functional theory (DFT) calculations further support a two-state equilibrium between envelope (E) and twisted (T) conformers. The 2-fluorobenzyl group’s steric bulk may favor a ^3T~4~ conformation, where the substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This aligns with findings for cis-substituted pyrrolidines, where steric hindrance shifts equilibrium toward twisted conformers.
Electronic Effects of 2-Fluorophenylmethyl Substituent
The 2-fluorophenylmethyl group introduces significant electronic perturbations:
- Inductive Effects : Fluorine’s electronegativity (-I effect) withdraws electron density from the benzyl ring, creating a partial positive charge at the methylene bridge. This polarizes the C–H bonds adjacent to the pyrrolidine ring, potentially enhancing hydrogen-bonding interactions.
- Resonance Effects : The fluorine atom’s ortho position directs resonance electron withdrawal into the ring, reducing electron density at the para position. This electronic redistribution may influence π-stacking interactions in supramolecular assemblies.
- Steric Effects : The ortho-fluorine creates a steric barrier that restricts rotation about the benzyl-pyrrolidine bond, stabilizing specific rotamers. This is evident in the compound’s SMILES string (FC1=C(CN2CCCC2)C=CC=C1 ), which depicts a rigidified structure.
Comparative studies of fluorinated proline analogs demonstrate that 2-fluorine substitution increases ring rigidity by ~2 kcal/mol compared to non-fluorinated derivatives. This heightened rigidity could stabilize transition states in catalytic or synthetic applications.
Protective Group Dynamics of Tert-butoxycarbonyl (Boc) Functionality
The Boc group serves dual roles:
- Steric Shielding : The tert-butyl moiety creates a hydrophobic environment around the pyrrolidine nitrogen, shielding it from electrophilic attack.
- Acid-Labile Protection : The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine while leaving the carboxylic acid intact.
Conformational studies reveal that N-acylation (as in the Boc group) alters pyrrolidine ring dynamics. In Boc-protected proline derivatives, the carbonyl oxygen participates in n→π* interactions with the pyrrolidine nitrogen, favoring a C^γ^*-endo puckering. This interaction is less pronounced in N-alkylated analogs, highlighting the Boc group’s unique electronic profile.
Thermogravimetric analysis (TGA) of similar Boc-protected compounds shows decomposition onset temperatures near 180°C, indicating moderate thermal stability. This stability enables its use in high-temperature reactions, such as peptide couplings under microwave irradiation.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate Alkylation of Boc-Protected Proline Derivatives
The most widely reported method involves alkylation of a Boc-protected proline enolate. This approach leverages the steric and electronic effects of the Boc group to facilitate regioselective alkylation at the α-carbon of the pyrrolidine ring.
Procedure:
Boc Protection :
Enolate Formation :
Alkylation with 2-Fluorobenzyl Bromide :
Ester Hydrolysis :
Example Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C | 92 | 98% |
| Enolate Alkylation | LiHMDS, 2-fluorobenzyl bromide, THF, −78°C | 75 | 95% |
| Ester Hydrolysis | LiOH, THF/H₂O, 40°C | 90 | 97% |
Asymmetric Catalytic Hydrogenation
For enantioselective synthesis, asymmetric hydrogenation of a proline-derived enamide precursor has been reported.
Procedure:
- Enamide Synthesis :
- Hydrogenation :
Key Findings:
Solid-Phase Peptide Synthesis (SPPS)
The compound has been synthesized as a building block for peptide analogs using SPPS.
Comparison of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Enolate Alkylation | High yield, scalable | Moderate stereocontrol (dr 3:1) |
| Asymmetric Hydrogenation | Excellent ee (>99%) | Costly catalysts, multi-step synthesis |
| SPPS | Ideal for peptide conjugates | Low overall yield (60–70%) |
Analytical Characterization
Industrial-Scale Considerations
Emerging Techniques
Recent advances include flow chemistry for continuous enolate generation, reducing reaction times by 50%.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Synthesis of Bioactive Molecules
The compound can be utilized to synthesize derivatives that exhibit anticancer properties. For instance, modifications of pyrrolidine derivatives have shown promising results against various cancer cell lines, including breast and prostate cancers. Research indicates that certain derivatives demonstrate strong antiproliferative activity, making them candidates for further drug development .
Prodrug Development
Due to its stability and solubility characteristics, 1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can be used in the design of prodrugs. Prodrugs are inactive compounds that metabolize into active drugs within the body, potentially improving pharmacokinetics and reducing side effects.
Biological Research
The compound's unique structure makes it an important tool in biological research, particularly in studies involving receptor interactions and metabolic pathways.
Receptor Modulation
Research has indicated that similar compounds can act as modulators of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). These receptors play crucial roles in drug metabolism and detoxification processes within the liver . The ability to influence these pathways can lead to advancements in understanding drug interactions and toxicology.
Anticancer Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including necrosis and modulation of signaling pathways related to cell survival . Such findings underscore the importance of this compound in developing novel anticancer therapies.
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic applications:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-fluorophenylmethyl group introduces ortho-fluorine steric and electronic effects, which may influence binding affinity in drug design compared to non-fluorinated analogs .
- Fluorination at the pyrrolidine ring (e.g., C-4 in ) reduces molecular weight but may alter conformational stability .
Key Observations :
- High yields (>95%) are achievable for Boc-protected pyrrolidines under optimized alkaline hydrolysis conditions .
- Fluorinated benzyl groups (e.g., 3-fluorobenzyl in ) often require palladium-catalyzed coupling or nucleophilic substitution, which may lower yields compared to non-fluorinated analogs .
Physicochemical Properties
Key Observations :
Key Observations :
- Fluorinated analogs generally exhibit moderate acute toxicity (Category 4 oral toxicity) but pose risks of skin/eye irritation .
Biological Activity
1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl methyl substituent, which can influence its pharmacological properties.
- Molecular Formula : C13H18FNO4
- Molecular Weight : 273.29 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets.
The biological activity of Boc-pyrrolidine is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group can be cleaved under acidic conditions, revealing an active amine that participates in biochemical pathways.
Enzyme Inhibition
Research indicates that Boc-pyrrolidine exhibits inhibitory effects on several key enzymes:
- GABA Aminotransferase : This enzyme is crucial for GABA metabolism in the brain. Inhibition leads to increased GABA levels, which may provide therapeutic benefits for neurological disorders such as epilepsy .
- Fatty Acid Synthase (FASN) : Studies show that compounds similar to Boc-pyrrolidine can inhibit FASN, which is involved in lipid biosynthesis and has implications in cancer treatment .
Antimicrobial Activity
Boc-pyrrolidine has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Study 1: Inhibition of GABA Aminotransferase
A study conducted by Wang et al. explored the effects of Boc-pyrrolidine on GABA aminotransferase activity. The results indicated that Boc-pyrrolidine significantly inhibited the enzyme, leading to increased GABA concentrations in neuronal cultures. This suggests potential applications in treating anxiety and seizure disorders .
Case Study 2: Anticancer Properties
In another investigation, Boc-pyrrolidine was evaluated for its anticancer activity against breast cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, likely due to its ability to inhibit FASN activity, leading to reduced lipid synthesis necessary for cancer cell proliferation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
